

ZK824190 stability testing and storage condition optimization

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Compound of Interest

Compound Name: ZK824190

Cat. No.: B12421643

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Technical Support Center: ZK824190 Stability and Storage

This technical support center provides guidance on the stability testing and storage condition optimization for **ZK824190**, a selective urokinase plasminogen activator (uPA) inhibitor. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **ZK824190** stock solutions?

A1: For optimal stability, prepared stock solutions of **ZK824190** should be aliquoted and stored to minimize freeze-thaw cycles. Recommended storage conditions are:

- -80°C: for up to 6 months.
- -20°C: for up to 1 month, protected from light.[\[1\]](#)

It is crucial to prepare fresh working solutions for in-vivo experiments on the day of use to ensure potency.

Q2: How can I dissolve **ZK824190** for my experiments?

A2: **ZK824190** hydrochloride, the salt form, generally has better water solubility and stability.[2] However, for in-vivo and in-vitro studies, co-solvents are often necessary. Here are some tested dissolution protocols:

- For in-vitro stock solutions: Dissolving in DMSO is a common starting point. For instance, a concentration of 100 mg/mL in DMSO is achievable with ultrasonic assistance.[1]
- For in-vivo formulations: A multi-step process involving DMSO followed by other solvents like PEG300, Tween-80, and saline or corn oil is recommended. It is critical to ensure the solution is clear after each solvent addition. If precipitation occurs, gentle heating and/or sonication can aid dissolution.[3]

Q3: What are the potential degradation pathways for a compound like **ZK824190**?

A3: While specific degradation pathways for **ZK824190** are not publicly available, molecules with similar functional groups can be susceptible to degradation through:

- Hydrolysis: Amide or ester bonds present in the molecule could be susceptible to cleavage under acidic or basic conditions.
- Oxidation: Certain functional groups can be sensitive to oxidative stress, which can be initiated by exposure to air, light, or oxidizing agents.
- Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of photosensitive compounds.

Forced degradation studies are essential to identify the specific degradation products and pathways for **ZK824190**.

Q4: What is a stability-indicating analytical method and why is it important?

A4: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[4][5] It is crucial for stability testing as it allows for the quantitative determination of the drug's purity and the extent of its degradation over time. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing SIMs.[6]

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Precipitation in stock solution upon storage	- Exceeded solubility limit- Improper solvent mixture- Temperature fluctuations	- Gently warm and sonicate the solution.- If precipitation persists, prepare a new, more dilute stock solution.- Ensure storage at a constant temperature.
Inconsistent experimental results	- Degradation of ZK824190- Repeated freeze-thaw cycles	- Prepare fresh working solutions for each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Verify the storage conditions and duration of your stock solution.
Appearance of new peaks in HPLC analysis	- Sample degradation- Contamination	- Conduct forced degradation studies to identify potential degradation products.- Ensure proper handling and storage of samples to prevent contamination.

Stability Testing Data (Hypothetical)

The following tables present hypothetical data from a forced degradation study on **ZK824190** to illustrate the kind of information generated. Note: This data is for illustrative purposes only and is not based on actual experimental results for **ZK824190**.

Table 1: Forced Degradation of **ZK824190**

Stress Condition	Duration	ZK824190 Remaining (%)	Major Degradant 1 (%)	Major Degradant 2 (%)
0.1 M HCl at 60°C	24 hours	85.2	10.5	2.1
0.1 M NaOH at 60°C	12 hours	78.9	15.3	3.5
3% H ₂ O ₂ at RT	24 hours	90.1	5.8	1.2
Photostability (ICH Q1B)	7 days	95.6	2.3	0.5
Thermal (80°C)	48 hours	92.4	4.1	1.8

Table 2: Long-Term Stability of **ZK824190** Solid Form (Hypothetical)

Storage Condition	Time Point	Assay (%)	Total Impurities (%)
25°C / 60% RH	0 months	99.8	0.2
	3 months	99.5	
	6 months	99.1	
40°C / 75% RH	0 months	99.8	0.2
	3 months	98.2	
	6 months	96.5	

Experimental Protocols

Protocol 1: General Forced Degradation Study

- Preparation of Stock Solution: Prepare a stock solution of **ZK824190** in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

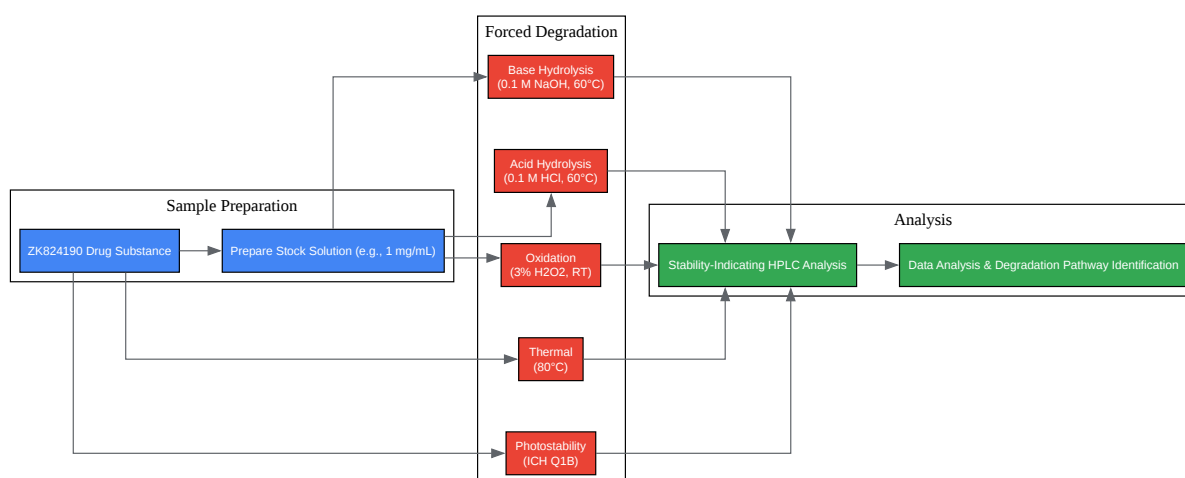
- **Acid Hydrolysis:** Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at predetermined time points (e.g., 2, 4, 8, 12, 24 hours), neutralize with 0.1 M NaOH, and dilute to the target concentration for analysis.
- **Base Hydrolysis:** Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at predetermined time points, neutralize with 0.1 M HCl, and dilute for analysis.
- **Oxidative Degradation:** Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature. Withdraw samples at predetermined time points and dilute for analysis.
- **Thermal Degradation:** Store the solid drug substance in an oven at a high temperature (e.g., 80°C). Withdraw samples at different time points, dissolve in a suitable solvent, and analyze.
- **Photostability:** Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the sample after exposure.
- **Analysis:** Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

- **Column Selection:** Start with a common reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
- **Mobile Phase Selection:**
 - Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
 - Optimize the gradient to achieve good separation between the parent drug and its degradation products.

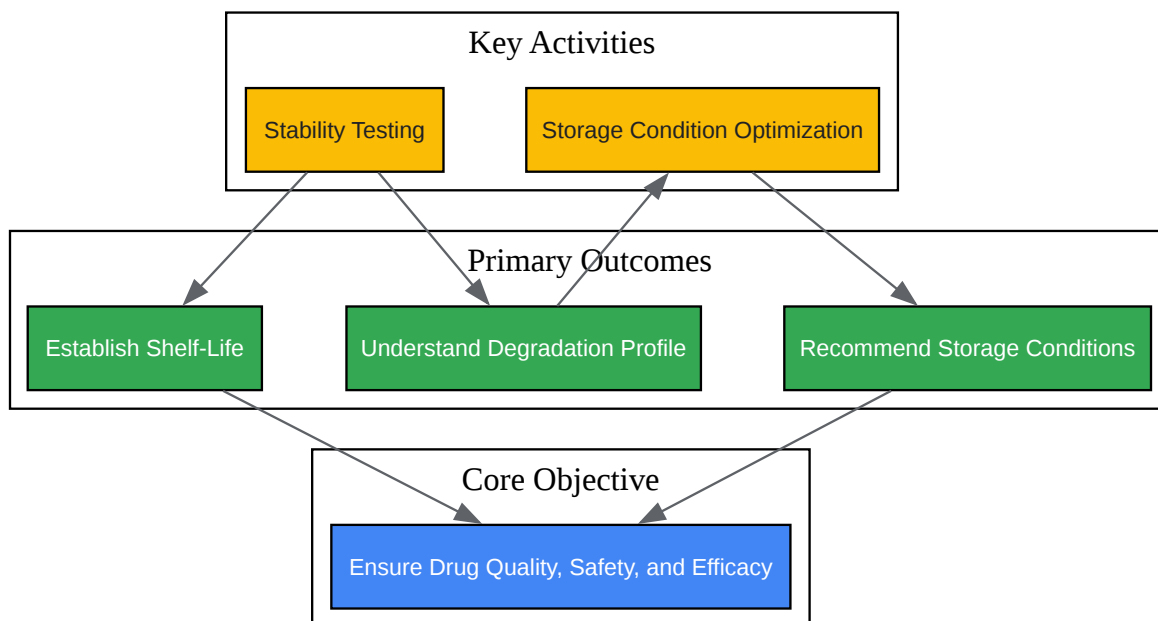
- **Wavelength Selection:** Use a photodiode array (PDA) detector to monitor the elution. Select a wavelength where the drug and its degradation products have significant absorbance.
- **Method Validation:** Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).^[7] Specificity is confirmed by analyzing the stressed samples and ensuring that the peak for **ZK824190** is pure and well-resolved from any degradant peaks.

Visualizations



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Caption: Workflow for a forced degradation study of **ZK824190**.



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